molecular formula C9H8ClN B14112060 2,4-Dimethyl-6-chlorobenzonitrile

2,4-Dimethyl-6-chlorobenzonitrile

Cat. No.: B14112060
M. Wt: 165.62 g/mol
InChI Key: RGRIMYCTVVTBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-chlorobenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, characterized by the presence of two methyl groups and one chlorine atom attached to the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-6-chlorobenzonitrile can be synthesized through several methods. One common approach involves the ammoxidation of 2,4-dimethyl-6-chlorotoluene. This process typically requires a catalyst and high temperatures to facilitate the conversion of the methyl group to a nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic ammoxidation of 2,4-dimethyl-6-chlorotoluene. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of a catalyst, such as vanadium oxide, at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products include various substituted benzonitriles.

    Reduction: The primary product is 2,4-dimethyl-6-chloroaniline.

    Oxidation: Products include 2,4-dimethyl-6-chlorobenzoic acid.

Scientific Research Applications

2,4-Dimethyl-6-chlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-chlorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom and methyl groups can also affect the compound’s reactivity and binding affinity. Detailed studies on its exact molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzonitrile: Similar structure but with two chlorine atoms.

    2,4-Dimethylbenzonitrile: Lacks the chlorine atom.

    2,6-Dimethylbenzonitrile: Different positioning of the methyl groups.

Uniqueness

2,4-Dimethyl-6-chlorobenzonitrile is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and applications. The presence of both methyl groups and a chlorine atom provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-chloro-4,6-dimethylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-6-3-7(2)8(5-11)9(10)4-6/h3-4H,1-2H3

InChI Key

RGRIMYCTVVTBBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.